1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c1-16-9-11-18(12-10-16)22-21(25)24-15-14-23-13-5-8-19(23)20(24)17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGTENJSCSAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound classified within the pyrrolopyrazine derivatives. Its molecular structure features a bicyclic framework that includes both pyrrole and pyrazine rings, along with functional groups such as phenyl and p-tolyl groups. This unique arrangement suggests potential biological activities that warrant investigation.
- Molecular Formula : C21H21N3S
- Molecular Weight : 347.48 g/mol
- Purity : Typically around 95% .
Potential Biological Activities
- Antimicrobial Activity : While specific studies on this compound are scarce, related pyrrolopyrazine derivatives have demonstrated antimicrobial properties against various bacteria and fungi. This suggests that this compound may exhibit similar effects .
- Cytotoxic Effects : The structural similarities to other bioactive compounds raise the possibility of cytotoxic effects against cancer cell lines. For instance, derivatives of related structures have shown significant activity against human cancer cell lines such as Panc-1 and MDA-MB-231 .
- Mechanism of Action : The exact mechanism of action for this compound remains unclear due to a lack of extensive research. However, it is hypothesized that it may interact with specific molecular targets within biological systems, influencing various biochemical pathways .
Case Studies and Research Findings
Despite the limited direct studies on this compound itself, related research provides insights into its potential:
Table 1: Summary of Biological Activities of Related Compounds
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimization of reaction conditions—such as temperature and solvent choice—can enhance yield and quality .
Scientific Research Applications
The compound's structure indicates several potential biological activities:
Cytotoxic Effects
Research on analogous compounds indicates potential cytotoxicity against cancer cell lines. For example, derivatives of related structures have shown significant activity against human cancer cell lines like Panc-1 and MDA-MB-231. The cytotoxic profile of this compound warrants further investigation.
Summary of Biological Activities of Related Compounds
| Compound Type | Activity Type | Target Organisms/Cells | Reference |
|---|---|---|---|
| Pyrrolopyrazine Derivatives | Antimicrobial | E. coli, S. aureus, A. niger | |
| Dihydropyrrolo-Pyrazines | Cytotoxic | Panc-1, PC3, MDA-MB-231 | |
| Thiazole-Pyrazole Derivatives | Antimicrobial | P. mirabilis, B. subtilis |
Synthesis and Optimization
The synthesis of 1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. Optimizing reaction conditions—such as temperature and solvent choice—can enhance yield and purity.
Case Studies and Research Findings
Despite limited direct studies on this specific compound, research on related compounds provides insights into its potential applications:
- Antimicrobial Studies : Research has shown that pyrrolopyrazine derivatives can effectively inhibit bacterial growth and exhibit antifungal properties.
- Cytotoxicity Evaluations : Studies on structurally similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.
- Neuroprotective Effects : Some pyrazoline derivatives have been evaluated for their neuroprotective effects in preclinical models, suggesting the possibility of developing treatments for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Dihydropyrrolopyrazine Core
N-(2,6-Diethylphenyl)-1-(4-Pyridinyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carbothioamide
- Molecular Formula : C23H26N4S (mass: 390.55 g/mol) .
- The p-tolyl group in the carbothioamide is substituted with a 2,6-diethylphenyl moiety, increasing steric bulk and lipophilicity.
- Implications : The pyridine ring enhances solubility in polar solvents, while the diethylphenyl group may improve membrane permeability in biological systems.
Methyl 3,4-Dihydropyrrolo[1,2-a]Pyrazine-6-Carboxylate
Saturation and Protecting Group Modifications
tert-Butyl Hexahydropyrrolo[1,2-a]Pyrazine Derivatives
- Example : tert-Butyl (7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate .
- Key Differences : The core is fully saturated (hexahydro vs. dihydro), reducing aromaticity and rigidity. The tert-butoxycarbonyl (Boc) group acts as a protecting amine, enhancing stability during synthesis.
- Applications : Such derivatives are used as intermediates in peptide-mimetic drug design.
Fused Heterocyclic Systems
Imidazo[1,2-a]Pyrazin-8-Amines
Reactivity and Functional Group Analysis
Carbothioamide vs. Carboxamide/Ester
Substituent Effects on Physicochemical Properties
| Compound | Core Saturation | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| Target Compound | 3,4-Dihydro | 1-Ph, 2-N-(p-tolyl)-C(=S)NH2 | ~390.16 | Carbothioamide |
| N-(2,6-Diethylphenyl)-4-Pyridinyl | 3,4-Dihydro | 1-4-Pyridinyl, 2-N-(diethyl) | 390.55 | Carbothioamide |
| Methyl 6-Carboxylate | 3,4-Dihydro | 6-COOCH3 | Not specified | Ester |
| Imidazo[1,2-a]Pyrazin-8-Amine | Aromatic | 8-NH2, fused imidazole | ~200–300 | Aminoimidazole |
Q & A
Q. Methodological Approach
- Meta-analysis : Compare datasets from analogous compounds (e.g., substituent effects on p-tolyl vs. chlorophenyl groups) to identify structure-activity relationships (SAR).
- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability.
- Computational Modeling : Use QSAR models to rationalize discrepancies, focusing on electronic (Hammett constants) or steric parameters .
What advanced strategies exist for modifying the compound’s stability under physiological conditions?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance metabolic stability.
- Salt Formation : Pair the carbothioamide with counterions (e.g., HCl or sodium salts) to improve aqueous solubility.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to protect against enzymatic degradation, as demonstrated for related heterocycles .
How can researchers validate the purity of novel derivatives, and what thresholds are acceptable for publication?
Basic
Purity ≥95% (via HPLC with UV/ELSD detection) is standard. Impurity profiling requires LC-MS to identify byproducts (e.g., oxidation of thioamide to amide groups) .
Advanced
Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) provides absolute purity quantification. For chiral derivatives, chiral stationary phase HPLC or capillary electrophoresis ensures enantiomeric excess ≥98% .
What computational tools are recommended for predicting reaction pathways and optimizing synthetic scalability?
Q. Advanced
- Reaction Mechanism Prediction : Use DFT (Gaussian, ORCA) to model intermediates and transition states.
- Retrosynthetic Planning : AI-driven platforms (e.g., IBM RXN) propose routes based on patent and journal databases.
- Scale-Up Simulation : CFD modeling (Aspen Plus) identifies heat/mass transfer limitations in batch-to-continuous processes .
Notes
- Methodological Depth : Answers integrate experimental and computational approaches to reflect current best practices in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
